molecular formula C9H11ClO6S3 B1586476 Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate CAS No. 423768-47-2

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate

Cat. No.: B1586476
CAS No.: 423768-47-2
M. Wt: 346.8 g/mol
InChI Key: FHFIRKJBLQUUAD-UHFFFAOYSA-N
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Description

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chlorosulfonyl and isopropylsulfonyl groups, as well as a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes sulfonation to introduce the chlorosulfonyl group. This is followed by the introduction of the isopropylsulfonyl group through a sulfonylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce the ester to an alcohol.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of sulfonyl derivatives.

Scientific Research Applications

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(Chlorosulfonyl)propanoate
  • Methyl 4-(Chlorosulfonyl)benzoate
  • Methyl 2-(Chlorosulfonyl)acetate

Uniqueness

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is unique due to its dual sulfonyl substitution on the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFIRKJBLQUUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381561
Record name Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-47-2
Record name Methyl 3-(chlorosulfonyl)-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(chlorosulfonyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
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Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
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Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
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Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
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Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
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Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate

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